molecular formula C8H6ClN B8067484 2-Chloro-3-ethynyl-6-methylpyridine

2-Chloro-3-ethynyl-6-methylpyridine

Cat. No. B8067484
M. Wt: 151.59 g/mol
InChI Key: UHOCIVRSHILTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-ethynyl-6-methylpyridine is a useful research compound. Its molecular formula is C8H6ClN and its molecular weight is 151.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-ethynyl-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-ethynyl-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Intermediate in Medicines and Pesticides : 2-Chloro-5-trichloromethylpyridine, a related compound, is used as an important intermediate in the synthesis of various medicines and pesticides. This is achieved through processes like extraction, distillation, and column chromatography, which ensure high purity (over 99%) of the products (Su Li, 2005).

  • Catalysis in Organic Synthesis : A study on the ortho-ethynylation of phenols reveals the importance of such chloroethyne compounds in organic synthesis. They are used in the presence of catalysts like GaCl3 and lithium phenoxide, leading to high-yield production of ortho-ethynylated products (Katsumi Kobayashi et al., 2002).

  • Photochemical Applications : Ultraviolet irradiation of compounds like 2-aminopyridine, which are structurally similar to 2-Chloro-3-ethynyl-6-methylpyridine, results in the formation of dimers. These dimers have unique chemical and physical properties, indicating potential applications in photochemistry (E. Taylor & R. O. Kan, 1963).

  • Vibrational and Electronic Structural Analysis : Studies have been conducted on the vibrational, conformational, and electronic structures of related pyridine compounds. Such analysis is crucial in understanding the molecular interactions and properties of these compounds (V. Arjunan et al., 2012).

  • Synthesis of Antioxidants : Compounds like 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, which share a structural resemblance to 2-Chloro-3-ethynyl-6-methylpyridine, have been synthesized as new antioxidants. Improved preparation methods have been developed to enhance yield and purity (Yao Xing-sheng, 2007).

  • Anticoagulant Properties : Interactions of similar pyridine compounds with amino acids lead to products with anticoagulant properties. This suggests potential applications in the development of new pharmaceuticals (Михаил Ефимович Коньшин et al., 2009).

properties

IUPAC Name

2-chloro-3-ethynyl-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOCIVRSHILTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-ethynyl-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-ethynyl-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-ethynyl-6-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-ethynyl-6-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-ethynyl-6-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-ethynyl-6-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-ethynyl-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.